头孢替唑钠

描述

水母素(钠盐)是一种广为人知的荧光素,是各种海洋生物发光反应的底物。 它是生物发光成像(BLI)技术中的关键成分,该技术用于监测体外和体内的生物过程 。 水母素被几种海洋物种利用,包括海肾、磷虾、水母、雨蛙、和桡足类 .

科学研究应用

作用机制

水母素钠的作用机制涉及其被荧光素酶氧化,导致光发射。 这种生物发光反应具有高度特异性和灵敏性,使其成为各种应用的宝贵工具 。 该反应中涉及的分子靶标和途径包括水母素与荧光素酶的相互作用,导致形成激发态中间体,该中间体在返回基态时发射光 .

生化分析

Biochemical Properties

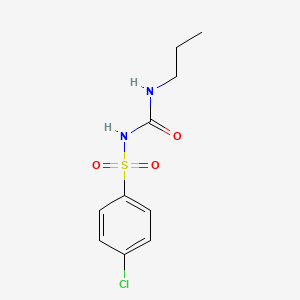

Ceftezole Sodium binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and reshaping the cell wall during growth and division . The inactivation of PBPs by Ceftezole Sodium interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity .

Cellular Effects

Ceftezole Sodium exerts its effects on various types of cells, primarily bacteria. By binding to and inactivating PBPs, it weakens the bacterial cell wall, causing cell lysis . This disruption of the cell wall inhibits bacterial growth and division, effectively treating the bacterial infection .

Molecular Mechanism

The bactericidal activity of Ceftezole Sodium results from the inhibition of cell wall synthesis via its affinity for PBPs . By binding to these proteins, Ceftezole Sodium prevents the cross-linkage of peptidoglycan chains, an essential process for maintaining the strength and rigidity of the bacterial cell wall .

Subcellular Localization

Given its mechanism of action, it is likely to be found in proximity to the bacterial cell wall where it can bind to PBPs .

准备方法

合成路线和反应条件: 水母素的合成涉及多个步骤,包括咪唑并吡嗪酮主链的形成。 对该主链的C-2、C-5、C-6和C-8位置的修饰对于增强生物发光性能至关重要 。合成路线通常涉及使用各种试剂和催化剂来实现所需的修饰。

工业生产方法: 水母素钠的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程包括制备中间体,然后通过受控反应和纯化步骤将其转化为最终产物 .

化学反应分析

反应类型: 水母素钠会经历多种类型的化学反应,包括氧化、还原和取代。 这些反应对于修饰化合物以增强其生物发光性能至关重要 .

常用试剂和条件: 与水母素钠反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 反应条件,如温度、pH值和溶剂,经过精心控制以实现所需的修饰 .

形成的主要产物: 水母素钠反应形成的主要产物是其衍生物,它们具有增强的生物发光特性。 这些衍生物在各种应用中使用,包括生物发光成像和测定 .

相似化合物的比较

水母素钠与其他类似化合物相比具有独特的特点,因为它具有高生物发光效率和稳定性。 类似的化合物包括其他荧光素,如萤火虫荧光素和DeepBlueC 。 虽然萤火虫荧光素需要ATP和镁离子等辅助因子,但水母素钠无需额外的辅助因子即可产生生物发光 。 DeepBlueC是另一种水母素衍生物,以其蓝移发射而闻名,但水母素钠由于其更广泛的应用和更高的稳定性而仍然是首选 .

属性

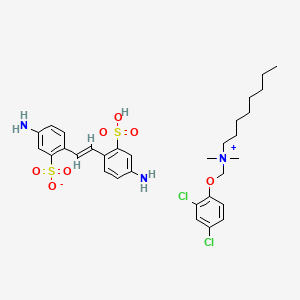

CAS 编号 |

41136-22-5 |

|---|---|

分子式 |

C13H12N8NaO4S3 |

分子量 |

463.5 g/mol |

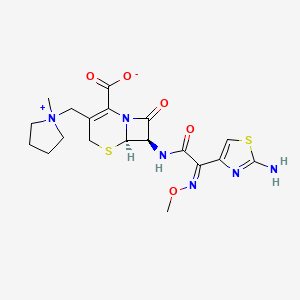

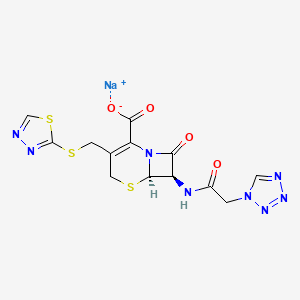

IUPAC 名称 |

sodium;(6R,7R)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C13H12N8O4S3.Na/c22-7(1-20-4-14-18-19-20)16-8-10(23)21-9(12(24)25)6(2-26-11(8)21)3-27-13-17-15-5-28-13;/h4-5,8,11H,1-3H2,(H,16,22)(H,24,25);/t8-,11-;/m1./s1 |

InChI 键 |

LULDFGMJOLSEIH-JHQAJZDGSA-N |

SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)[O-])CSC4=NN=CS4.[Na+] |

手性 SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4.[Na] |

规范 SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4.[Na] |

外观 |

Solid powder |

Key on ui other cas no. |

41136-22-5 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

26973-24-0 (Parent) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

ceftezol ceftezol, sodium salt ceftezole ceftezole sodium Celoslin demethylcefazolin Falomesin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Ceftezole Sodium?

A: Ceftezole Sodium is a β-lactam antibiotic that exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, , , , ] It binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final cross-linking steps of peptidoglycan synthesis. [, , , , ] This disruption of the cell wall integrity leads to bacterial cell death.

Q2: Against which bacteria is Ceftezole Sodium most effective?

A: Ceftezole Sodium exhibits high susceptibility against a broad spectrum of Gram-positive and Gram-negative bacteria. [, , , , ] Clinical studies have demonstrated its efficacy in treating acute bacterial infections, particularly those affecting the respiratory and urinary tracts. [, , , ] It has shown good activity against Methicillin-sensitive Staphylococcus aureus (MSSA), with lower Minimum Inhibitory Concentrations (MICs) compared to other cephalosporins like Cefazolin, Cefalexin, Cefuroxime, and Ceftazidime. []

Q3: Are there any reported cases of bacterial resistance to Ceftezole Sodium?

A: While Ceftezole Sodium demonstrates stability against β-lactamases, [] resistance mechanisms can still develop. Further research is crucial to monitor and understand the emergence of potential resistance patterns.

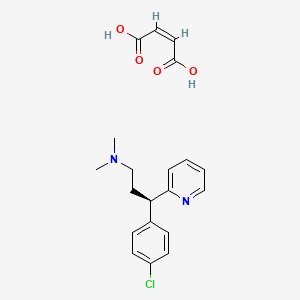

Q4: What is the molecular formula and weight of Ceftezole Sodium?

A: The molecular formula of Ceftezole Sodium is C16H15N6NaO5S2. The molecular weight is 454.45 g/mol. [, , ]

Q5: What are the different crystal forms of Ceftezole Sodium and how do they differ?

A: Ceftezole Sodium commonly exists as a monohydrate crystal, which can adopt two distinct forms: type I and type II. These forms exhibit differences in their X-ray diffraction patterns and thermal stability. [] For instance, type I crystals lose water molecules at a lower temperature range (35-117 °C) compared to type II crystals (110-160 °C). [] Type I crystals have been identified as more stable. []

Q6: Has research explored improving the physicochemical properties of Ceftezole Sodium?

A: Yes, novel crystallization methods utilizing ultrasound crystallographic orientation combined with gradient cooling solvent crystallization have been developed. [] These methods aim to enhance the hygroscopicity, purity, and particle size distribution of Ceftezole Sodium, ultimately improving the stability and safety of pharmaceutical formulations. []

Q7: Have any strategies been developed to improve the formulation of Ceftezole Sodium?

A: Researchers have explored incorporating Ceftezole Sodium into Chitosan microspheres using a suspension crosslinking method. [] This approach aims to achieve controlled drug release and potentially enhance its therapeutic efficacy. []

Q8: What analytical techniques are commonly employed for the determination of Ceftezole Sodium?

A8: Various analytical methods have been developed and validated for the accurate quantification of Ceftezole Sodium in pharmaceutical formulations and biological samples. These include:

Q9: How are the analytical methods for Ceftezole Sodium validated?

A9: The validation of analytical methods for Ceftezole Sodium involves assessing key parameters including:

Q10: Are there established quality control measures for Ceftezole Sodium?

A10: Yes, stringent quality control measures are essential throughout the development, manufacturing, and distribution of Ceftezole Sodium to ensure its consistency, safety, and efficacy. These measures may include:

Q11: What are the clinical applications of Ceftezole Sodium?

A: Ceftezole Sodium is primarily used for the treatment of acute bacterial infections. [, , , ] Its clinical efficacy has been demonstrated in managing respiratory and urinary tract infections. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。